N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. The presence of the nitrobenzamide group makes it particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Solvent-free and catalyst-free methods are often preferred to reduce environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new treatments for diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Benzamide derivatives
Nitrobenzamide derivatives
Uniqueness: N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide stands out due to its unique combination of the imidazo[1,2-a]pyridine core and the nitrobenzamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-17(22)13-2-4-15(5-3-13)21(23)24/h2-5,7,9-11H,6,8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAUPNIOFJBRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.